molecular formula C20H19F3N2O3 B3009808 N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034262-14-9

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B3009808
CAS No.: 2034262-14-9
M. Wt: 392.378
InChI Key: YDKCADWRKKTNLD-UHFFFAOYSA-N
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Description

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a methoxy-substituted dihydroindenylmethyl group at the N1 position and a 2-(trifluoromethyl)phenyl group at the N2 position. Oxalamides are widely explored for their bioactivity, including antiviral, antimicrobial, and flavor-enhancing properties . The trifluoromethyl group in the N2 position is a common pharmacophore in antiviral agents, suggesting this compound may target viral entry or replication pathways .

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-28-19(10-13-6-2-3-7-14(13)11-19)12-24-17(26)18(27)25-16-9-5-4-8-15(16)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKCADWRKKTNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound notable for its potential biological activity. This article discusses its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure includes a methoxy-substituted indene moiety and a trifluoromethyl phenyl group connected via an oxalamide linkage. The synthesis typically involves multi-step organic reactions:

  • Formation of the Indene Moiety : The indene structure is synthesized from commercially available precursors through methylation.
  • Oxalamide Group Attachment : This is achieved via a reaction with oxalyl chloride followed by amine treatment to yield the final product.
PropertyValue
Molecular FormulaC18H19F3N2O3
Molecular Weight348.35 g/mol
CAS Number2034261-90-8

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : The indene moiety enhances binding affinity to hydrophobic pockets in proteins, while the oxalamide group can form hydrogen bonds with target molecules.

Biological Activity and Case Studies

Research has indicated several promising biological activities associated with this compound:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against cancer cell lines. For instance, derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells by disrupting microtubule formation and causing cell cycle arrest at the G2/M phase .
  • Potential Anticancer Mechanisms :
    • Inhibition of tubulin polymerization leading to mitotic catastrophe.
    • Induction of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.
  • Comparative Studies : The compound's activity has been compared with structurally similar oxalamides, revealing that the presence of the methoxy group significantly influences its reactivity and biological interactions.

Research Findings

Several studies have explored the biological efficacy of related compounds:

Compound NameIC50 (nM)Cell LineMechanism of Action
Compound A52MCF-7Tubulin disruption, apoptosis induction
Compound B74MDA-MB-231G2/M phase arrest, selective toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a dihydroindenylmethyl group and a trifluoromethylphenyl moiety. Key comparisons with related oxalamides include:

Compound Name / ID N1 Substituent N2 Substituent Key Properties/Applications Reference
Target Compound (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl 2-(trifluoromethyl)phenyl Hypothesized antiviral activity
BNM-III-170 (1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl 4-chloro-3-fluorophenyl HIV entry inhibition (IC₅₀ = 0.8 nM)
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) Pyrrolidinyl-thiazolylmethyl 4-chlorophenyl Antiviral (HIV), 39% synthesis yield
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 4-methoxyphenethyl 3-chlorophenyl SCD inhibition (IC₅₀ = 0.2 µM)
S336 (Savorymyx® UM33) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer (FEMA 4233)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-methoxyphenethyl 2-methoxyphenyl Antimicrobial (synthesis yield 35%)
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 4-methoxyphenethyl 2-fluorophenyl Antimicrobial (synthesis yield 52%)
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Flavoring agent (FAO/WHO evaluated)

Key Differentiators of the Target Compound

Unique Substituent Combination : The dihydroindenylmethyl group at N1 is rare in literature, offering steric and electronic properties distinct from common benzyl or phenethyl groups.

Hypothetical Applications : Based on analogs, the compound may dual-target viral entry (via CD4 mimicry) and taste modulation, though experimental validation is needed.

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